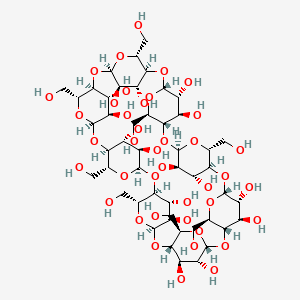

γ-环糊精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

γ-环糊精在科学研究中具有许多应用,包括:

作用机制

生化分析

Biochemical Properties

Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being Gamma-Cyclodextrin .

Cellular Effects

Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .

Molecular Mechanism

The mechanism of action of Gamma-Cyclodextrin involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with Gamma-Cyclodextrin being the predominant product . The enzyme’s interaction with Gamma-Cyclodextrin is likely to involve binding interactions and possibly changes in gene expression .

Temporal Effects in Laboratory Settings

Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .

Metabolic Pathways

Gamma-Cyclodextrin is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .

准备方法

化学反应分析

相似化合物的比较

γ-环糊精是环糊精家族的一部分,该家族还包括α-环糊精和β-环糊精 . 这些化合物之间的主要区别是:

α-环糊精: 由六个葡萄糖单元组成,具有较小的腔尺寸,适用于络合较小的分子.

属性

IUPAC Name |

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)